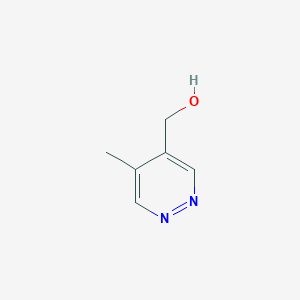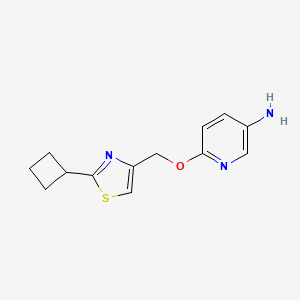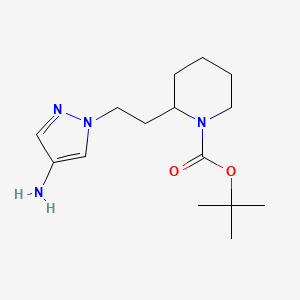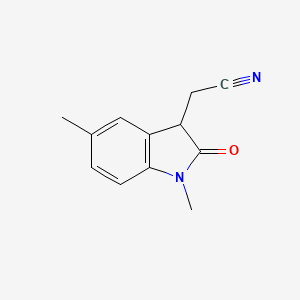
2-(2,6-Dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(2,6-diméthylpyrimidin-4-yl)-5-méthyl-2H-1,2,3-triazole-4-carboxylique est un composé hétérocyclique qui combine des cycles pyrimidine et triazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l’acide 2-(2,6-diméthylpyrimidin-4-yl)-5-méthyl-2H-1,2,3-triazole-4-carboxylique implique généralement la cyclisation de précurseurs appropriés. Une méthode courante consiste à faire réagir l’acide 2,6-diméthylpyrimidine-4-carboxylique avec de l’hydrazine pour former l’hydrazide correspondant, suivi d’une cyclisation avec un alcyne approprié pour former le cycle triazole .
Méthodes de production industrielle : Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement l’optimisation de la voie de synthèse ci-dessus pour garantir un rendement et une pureté élevés, éventuellement en utilisant des réacteurs à flux continu et des techniques de synthèse automatisée.
Types de réactions :
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes méthyle sur le cycle pyrimidine.
Réduction : Des réactions de réduction peuvent se produire au niveau du cycle triazole, conduisant potentiellement à la formation de dérivés dihydro.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux positions adjacentes aux atomes d’azote dans le cycle pyrimidine.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.
Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés en conditions basiques.
Principaux produits formés :
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation de dérivés dihydro.
Substitution : Formation de dérivés pyrimidine substitués.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant qu’inhibiteur enzymatique.
Médecine : Exploré pour ses activités anticancéreuses et antimicrobiennes potentielles.
Industrie : Utilisation potentielle dans le développement de nouveaux matériaux ayant des propriétés électroniques spécifiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-microbial activities.
Industry: Potential use in the development of new materials with specific electronic properties.
Mécanisme D'action
Le mécanisme d’action exact de l’acide 2-(2,6-diméthylpyrimidin-4-yl)-5-méthyl-2H-1,2,3-triazole-4-carboxylique n’est pas entièrement compris. On pense qu’il interagit avec des cibles moléculaires spécifiques telles que les enzymes et les récepteurs, inhibant potentiellement leur activité. Le composé peut interférer avec les voies de signalisation cellulaire, conduisant aux effets biologiques observés .
Composés similaires :
2,4-Diméthylpyrimidine : Partage le noyau pyrimidine mais n’a pas le cycle triazole.
5-Méthyl-1,2,3-triazole : Contient le cycle triazole mais n’a pas le noyau pyrimidine.
2-(2,6-Diméthylpyrimidin-4-yl)-1,2,3-triazole : Structure similaire mais sans le groupe acide carboxylique.
Unicité : L’acide 2-(2,6-diméthylpyrimidin-4-yl)-5-méthyl-2H-1,2,3-triazole-4-carboxylique est unique en raison de la combinaison de cycles pyrimidine et triazole, ainsi que de la présence d’un groupe acide carboxylique. Cette structure unique contribue à sa réactivité chimique diversifiée et à ses activités biologiques potentielles .
Comparaison Avec Des Composés Similaires
2,4-Dimethylpyrimidine: Shares the pyrimidine core but lacks the triazole ring.
5-Methyl-1,2,3-triazole: Contains the triazole ring but lacks the pyrimidine core.
2-(2,6-Dimethylpyrimidin-4-yl)-1,2,3-triazole: Similar structure but without the carboxylic acid group.
Uniqueness: 2-(2,6-Dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of pyrimidine and triazole rings, along with the presence of a carboxylic acid group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C10H11N5O2 |
|---|---|
Poids moléculaire |
233.23 g/mol |
Nom IUPAC |
2-(2,6-dimethylpyrimidin-4-yl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H11N5O2/c1-5-4-8(12-7(3)11-5)15-13-6(2)9(14-15)10(16)17/h4H,1-3H3,(H,16,17) |
Clé InChI |
ZSQYJDVTLCVXOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C)N2N=C(C(=N2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B11787566.png)

![benzyl 3-[(2S)-azetidin-2-yl]piperidine-1-carboxylate](/img/structure/B11787581.png)
![(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxy)cyclopropyl)methanol](/img/structure/B11787587.png)

![2-(Hydroxymethyl)benzo[d]thiazol-6-ol](/img/structure/B11787608.png)
![tert-Butyl 2-(piperazin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11787614.png)



